molecular formula C8H6O4 B1196607 4-Formyl-2-hydroxybenzoic acid CAS No. 51572-88-4

4-Formyl-2-hydroxybenzoic acid

Cat. No.: B1196607
CAS No.: 51572-88-4
M. Wt: 166.13 g/mol
InChI Key: JQSSYLDZHAPSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-formylsalicylic acid is a hydroxybenzoic acid that is salicylic acid in which the hydrogen at position 4 is substituted by a formyl group. It is a member of phenols, an aldehyde and a monohydroxybenzoic acid. It derives from a salicylic acid.

Scientific Research Applications

  • Biotechnological Applications : 4-Hydroxybenzoic acid (4-HBA) serves as a key intermediate for producing high-value bioproducts used in food, cosmetics, pharmacy, fungicides, etc. Synthetic biology and metabolic engineering approaches have enabled its biosynthesis for increasing demand in these industries. It's used for the biosynthesis of compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

  • Dermal Absorption and Hydrolysis in Pharmaceuticals : Parabens, esters of 4-hydroxybenzoic acid, are used as antimicrobial agents in various products. Studies on human and minipig skin have shown that parabens are hydrolyzed to 4-hydroxybenzoic acid, indicating its significance in evaluating the disposition of parabens after dermal exposure (Jewell et al., 2007).

  • Bioorthogonal Chemistry for Protein Conjugation : 4-Hydrazinylbenzoic acid, combined with 2-formylphenylboronic acid, forms a stable boron-nitrogen heterocycle in neutral aqueous solutions. This reaction is used for protein conjugation, demonstrating its bioorthogonal nature and stability under physiological conditions (Dilek et al., 2015).

  • Synthesis of Novel Chemical Compounds : Research on the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid and chloroform has been conducted, highlighting its potential for creating new chemical entities (Meng-xia, 2012).

  • Development of Ca2+-Specific Receptors : Modified salen-type compounds derived from 3-formyl-2-hydroxybenzoic acid have been found to be effective for Ca2+-specific recognition in water, significant for applications in chemical sensing and analysis (Cheng & Liu, 2000).

  • Sustainable Production of Aromatic Compounds : The engineered Pseudomonas taiwanensis VLB120 has been used for high-yield production of 4-hydroxybenzoate from glucose or glycerol, highlighting a sustainable approach for producing aromatic compounds used in various industrial applications (Lenzen et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 4-Formyl-2-hydroxybenzoic acid are enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions, particularly in the metabolism of aromatic compounds .

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, thereby influencing their activity .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized from salicylic acid and can further form hetero-binuclear complexes with transition metal ions and lanthanide ions . It is also involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzymes. For instance, its interaction with p-hydroxybenzoate hydroxylase can influence the metabolism of aromatic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound exhibits aggregation-induced emission in aqueous solvents . Additionally, the compound’s action can be influenced by the presence of other chemical entities in its environment, such as transition metal ions and lanthanide ions .

Safety and Hazards

4-Formyl-2-hydroxybenzoic acid may cause serious eye damage and may cause respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

4-Formyl-2-hydroxybenzoic acid plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound has been observed to interact with proteins involved in bacterial cell wall synthesis, contributing to its antibiotic properties . These interactions are primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines, thereby modulating the immune response . In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . Furthermore, this compound influences cell signaling pathways by inhibiting key enzymes, which can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, it can inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, this compound can interact with bacterial enzymes involved in cell wall synthesis, leading to the inhibition of peptidoglycan cross-linking and subsequent bacterial cell death . These interactions are facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained anti-inflammatory and antibiotic effects, although its efficacy may decrease as it degrades . In vitro studies have demonstrated that the compound can maintain its activity for several days, while in vivo studies suggest that its effects can last for several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation and bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxicity, leading to liver and kidney damage in animal models . Threshold effects have been observed, where doses above a certain level result in a rapid increase in adverse effects . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism is primarily mediated by oxidation and conjugation reactions, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is influenced by its ability to form non-covalent interactions with cellular components, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes .

Properties

IUPAC Name

4-formyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSSYLDZHAPSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349660
Record name 4-Formyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51572-88-4
Record name 4-Formyl-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51572-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formyl-2-hydroxybenzoic acid
Reactant of Route 2
4-Formyl-2-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Formyl-2-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Formyl-2-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Formyl-2-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Formyl-2-hydroxybenzoic acid
Customer
Q & A

Q1: How does the incorporation of 4-formyl-2-hydroxybenzoic acid into chitosan affect its ability to remove heavy metals from water?

A1: The research paper describes the synthesis of a novel chitosan derivative by reacting chitosan with this compound, resulting in the formation of an imine bond []. This modification significantly alters the solubility profile of chitosan and its interaction with heavy metal ions. The resulting imine-chitosan derivative demonstrated a pH-dependent heavy metal removal capability. It exhibited high removal percentages for Pb(II) and Hg(II) at basic pH values (8-10) but low removal percentages at pH values below 5 []. This suggests that the presence of the carboxyl and hydroxyl groups, introduced by the this compound, plays a crucial role in metal ion chelation, likely through electrostatic interactions and complexation, particularly under alkaline conditions where these groups are deprotonated and possess a negative charge.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.